2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
2-{[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a structurally complex acetamide derivative featuring a substituted imidazole core. The imidazole ring is functionalized at positions 2 and 5 with 4-chlorophenyl and 4-methoxyphenyl groups, respectively, while position 4 is linked to a sulfanyl (-S-) bridge that connects to an acetamide moiety. The acetamide side chain is further substituted with a 2-methoxyethyl group, enhancing its hydrophilicity. Structural analogs and synthetic methodologies for related imidazole derivatives are discussed in the literature .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKAIUHHLGHMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the attachment of the sulfanyl and methoxyethylacetamide groups under controlled conditions. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and solvent environment. For example, oxidation reactions may be carried out in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Core Structure Variations
- Imidazole vs. Benzothiazole: The target compound’s imidazole core distinguishes it from benzothiazole-based acetamides listed in the European patent (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide).
- Sulfur Functionality : The target compound features a sulfanyl (-S-) linkage at position 4 of the imidazole, whereas analogs like N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate () incorporate a sulfinyl (-SO-) group, which may influence redox activity and steric bulk .
Substituent Analysis
- Chlorophenyl vs.
- Methoxyethyl Side Chain : The N-(2-methoxyethyl) group in the target compound contrasts with the pyridyl or benzothiazole-linked acetamides in analogs, suggesting differences in solubility and pharmacokinetic profiles .
Research Findings and Implications
- Biological Potential: While the patent in focuses on benzothiazole acetamides (e.g., antitumor or antimicrobial agents), the target compound’s imidazole core and sulfanyl-acetamide side chain may offer distinct interactions with biological targets, such as enzymes or receptors requiring nitrogen-rich heterocycles .
- The sulfanyl bridge may serve as a hydrogen-bond acceptor or participate in disulfide exchange reactions, depending on the biological environment .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a novel synthetic derivative that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its potential antitumor and antimicrobial effects, supported by various studies and data.
- Molecular Formula : C23H24ClN4O3S
- Molar Mass : 466.93996 g/mol
The biological activity of this compound is primarily attributed to its imidazole and chlorophenyl moieties, which have been shown to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the chlorophenyl group contributes to the lipophilicity and overall bioactivity of the molecule.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antitumor properties. For instance, derivatives containing imidazole rings have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
These values indicate that compounds similar to 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetanide may possess comparable or enhanced cytotoxicity against these cancer cell lines, warranting further investigation into their mechanisms of action.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with sulfanyl groups exhibit moderate to strong antibacterial activity. For example, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Studies
A notable case study involved the synthesis of related imidazole derivatives which were evaluated for their biological activity against several pathogens:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of imidazole-based compounds and tested them against Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values below 20 µM.
- The study concluded that modifications in the phenyl groups could enhance the antimicrobial activity significantly.
-
Antitumor Evaluation :
- In a comparative study, several imidazole derivatives were evaluated for their cytotoxic effects on lung cancer cell lines. The findings indicated that compounds with a chlorophenyl substituent exhibited superior cytotoxicity compared to those without.
- Further optimization led to the identification of lead compounds with IC50 values below 5 µM across multiple cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
